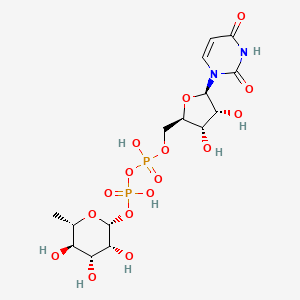

Udp-beta-L-rhamnose

Übersicht

Beschreibung

Uridine diphosphate rhamnose is a sugar nucleotide that plays a crucial role in the biosynthesis of various glycoconjugates in plants. It serves as a donor of rhamnose, a deoxy sugar, in glycosylation reactions. These reactions are essential for the formation of complex carbohydrates, which are vital for plant cell wall integrity and other biological processes .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Uridindiphosphat-Rhamnose umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beginnt mit der Acetylierung von L-Rhamnopyranose zur Bildung von 2,3,4-Tri-O-acetyl-L-Rhamnopyranose. Dieser Zwischenstoff wird dann in Diallyl(2,3,4-tri-O-acetyl-β-L-rhamnopyranosyl)phosphat umgewandelt, gefolgt von einer Phosphorylierung zu 1-O-Phosphoryl-2,3,4-tri-O-acetyl-β-L-Rhamnopyranosid. Schließlich wird durch Deacetylierung und Kupplung mit Uridindiphosphat Uridindiphosphat-Rhamnose hergestellt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Uridindiphosphat-Rhamnose beinhaltet häufig eine enzymatische Synthese. Enzyme wie Uridindiphosphat-Rhamnosesynthase katalysieren die Umwandlung von Uridindiphosphat-Glucose zu Uridindiphosphat-Rhamnose. Dieses Verfahren wird wegen seiner Effizienz und Spezifität bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Uridindiphosphat-Rhamnose unterliegt hauptsächlich Glykosylierungsreaktionen, bei denen es eine Rhamnose-Einheit an verschiedene Akzeptormoleküle spendet. Diese Reaktionen werden durch Glykosyltransferasen katalysiert und sind für die Biosynthese komplexer Kohlenhydrate von entscheidender Bedeutung .

Häufige Reagenzien und Bedingungen: Die Glykosylierungsreaktionen, die Uridindiphosphat-Rhamnose betreffen, erfordern in der Regel das Vorhandensein spezifischer Glykosyltransferasen und Akzeptormoleküle wie Flavonoide, Phenolsäuren und Terpene. Die Reaktionen werden oft in wässrigen Pufferlösungen bei physiologischem pH-Wert und Temperatur durchgeführt .

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind rhamnosylierte Verbindungen, zu denen verschiedene Glykoside und Polysaccharide gehören. Diese Produkte spielen eine bedeutende Rolle in der Pflanzenstruktur und in Abwehrmechanismen .

Wissenschaftliche Forschungsanwendungen

Uridindiphosphat-Rhamnose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Uridindiphosphat-Rhamnose übt seine Wirkungen durch Glykosylierungsreaktionen aus. Die Verbindung dient als Donor von Rhamnose, das durch Glykosyltransferasen auf Akzeptormoleküle übertragen wird. Dieser Prozess ist essentiell für die Biosynthese von Glykokonjugaten, die eine entscheidende Rolle für die Integrität der Zellwand, die Signaltransduktion und Abwehrmechanismen in Pflanzen spielen .

Wirkmechanismus

Uridine diphosphate rhamnose exerts its effects through glycosylation reactions. The compound acts as a donor of rhamnose, which is transferred to acceptor molecules by glycosyltransferases. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cell wall integrity, signaling, and defense mechanisms in plants .

Vergleich Mit ähnlichen Verbindungen

Uridindiphosphat-Rhamnose ist unter den Zucker-Nukleotiden einzigartig aufgrund seiner spezifischen Rolle bei der Spende von Rhamnose. Ähnliche Verbindungen umfassen:

Desoxythymidindiphosphat-L-Rhamnose (dTDP-Rha): Wird in Bakterien und Pilzen gefunden und erfüllt eine ähnliche Funktion in Glykosylierungsreaktionen.

Guanosindiphosphat-Rhamnose (GDP-Rha): Wird ebenfalls in Bakterien und Pilzen gefunden und ist ein weiterer Rhamnose-Donor, der in der Glykosylierung verwendet wird.

Uridindiphosphat-Glucose (UDP-Glc): Ein Vorläufer von Uridindiphosphat-Rhamnose, spendet es Glucose in Glykosylierungsreaktionen.

Uridindiphosphat-Rhamnose ist einzigartig in seiner Spezifität für die Rhamnose-Spende in Pflanzen-Glykosylierungsreaktionen, was es zu einer wichtigen Komponente in der Pflanzenbiochemie macht .

Biologische Aktivität

UDP-β-L-rhamnose (UDP-Rha) is a nucleotide sugar that plays a significant role in various biological processes, particularly in the biosynthesis of polysaccharides and glycoproteins. This article delves into the biological activity of UDP-Rha, highlighting its biosynthesis pathways, structural characteristics, and potential applications in medicine and biotechnology.

Biosynthesis Pathways

UDP-Rha is synthesized primarily through two main pathways: the Rml pathway and the NRS/ER pathway.

- Rml Pathway :

- NRS/ER Pathway :

Structural Characteristics

The three-dimensional structure of UDP-Rha synthases has been elucidated through high-resolution crystallography. These synthases exhibit distinct structural features that facilitate their catalytic activities:

- The uracil ring of UDP-Rha forms specific interactions with amino acids within the enzyme's active site, which are crucial for substrate binding and catalysis .

- Structural studies have shown that water molecules play a significant role in stabilizing the interactions between UDP-Rha and the enzyme .

Biological Functions

UDP-Rha is integral to several biological functions:

- Cell Wall Biosynthesis : UDP-Rha is a precursor for the synthesis of rhamnan polysaccharides found in plant cell walls, contributing to structural integrity and defense mechanisms against pathogens .

- Pathogen Interaction : In fungi, rhamnose-containing glycans are involved in host-pathogen interactions. The presence of UDP-Rha facilitates the modification of glycoproteins that can enhance pathogenicity .

Case Studies and Research Findings

- Antibacterial Applications :

- Tumor Immunotherapy :

- Enzyme Characterization :

Data Table: Summary of Key Properties of UDP-β-L-Rhamnose

| Property | Description |

|---|---|

| Chemical Structure | Nucleotide sugar; uridine diphosphate linked to L-rhamnose |

| Biosynthesis Pathways | Rml pathway (bacteria) and NRS/ER pathway (plants/fungi) |

| Biological Functions | Cell wall biosynthesis, pathogen interaction |

| Potential Applications | Antibacterial agents, tumor immunotherapy |

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDCJEIZVLVWNC-SLBWPEPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317843 | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1955-26-6 | |

| Record name | UDP-rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UDP-rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDP-L-rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.